Hexyl(1H-imidazol-2-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-2-3-4-5-6-11-9-10-12-7-8-13-10/h7-8,11H,2-6,9H2,1H3,(H,12,13) |
InChI Key |
VVPRMBUUWXGYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=NC=CN1 |
Origin of Product |
United States |
Contextualization of Imidazole Containing Amine Ligands in Modern Organic and Inorganic Chemistry
Imidazole-containing amine ligands are a significant class of compounds in both organic and inorganic chemistry due to their versatile coordination properties and the biological relevance of the imidazole (B134444) ring. nih.govrsc.orgresearchgate.net The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many biological systems, most notably in the amino acid histidine. tsijournals.comwikipedia.org This biological prevalence has spurred considerable interest in synthesizing and studying imidazole derivatives for their potential applications.
In coordination chemistry, imidazole and its derivatives are highly valued as ligands for transition metals. nih.govwikipedia.org The nitrogen atoms of the imidazole ring can act as donor sites, forming stable complexes with a wide range of metal ions. rsc.orgwikipedia.org These metal complexes are instrumental in catalysis, materials science, and the development of new therapeutic agents. alfachemic.comnih.gov The ability to modify the imidazole ring at various positions allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the characteristics and reactivity of the resulting metal complexes. rsc.org
In organic synthesis, imidazole-containing compounds serve as versatile building blocks and catalysts. rsc.orgnih.gov The imidazole nucleus can be functionalized to create a diverse array of molecules with specific properties. nih.govacs.org These compounds are often employed in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. evitachem.com The presence of both an acidic and a basic nitrogen atom gives imidazole amphoteric character, allowing it to participate in a variety of chemical transformations. wikipedia.orgtsijournals.com
Historical Trajectories and Current Significance of Amines in Ligand Design and Organic Synthesis
The study of amine ligands has a rich history that is deeply intertwined with the development of coordination chemistry. wikipedia.org Early work in the late 18th and 19th centuries on metal ammine complexes, which are complexes containing ammonia (B1221849) as a ligand, laid the groundwork for our modern understanding of coordination compounds. wikipedia.orgmdpi.com Alfred Werner's pioneering research on cobalt ammine complexes in the late 19th and early 20th centuries was particularly crucial, leading to his Nobel Prize-winning theory on the structure of coordination compounds. wikipedia.orglibretexts.org
Over time, the focus expanded from simple ammonia ligands to a vast array of organic amines. The development of novel polyamines and their application as chelating agents marked a significant advancement in the field. acs.org The ability of amines to form stable complexes with a wide variety of metal ions has made them indispensable in many areas of chemistry.
Today, amine ligands are of paramount importance in organic synthesis, where they are used as catalysts and directing groups. alfachemic.com Chiral amines, for instance, are widely employed in asymmetric catalysis to produce enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. alfachemic.com The continuous development of new amine-based ligands with tailored properties remains an active area of research, driven by the need for more efficient and selective chemical transformations.
Structural Archetypes and Their Unique Contributions to the Reactivity Profiles of Imidazole Based Compounds
The reactivity of imidazole-based compounds is intrinsically linked to their structural features. The imidazole (B134444) ring itself is an aromatic system, which contributes to its stability. tsijournals.comtsijournals.com It possesses two nitrogen atoms with distinct electronic properties: one is pyridine-like and the other is pyrrole-like. tsijournals.com This arrangement allows imidazole to act as both a hydrogen bond donor and acceptor, a property that is crucial in many biological processes involving the amino acid histidine. nih.gov
The ability of the imidazole ring to be substituted at various positions allows for the creation of a wide range of derivatives with tailored properties. nih.govrsc.org For example, the introduction of bulky substituents can create steric hindrance around a metal center in a coordination complex, influencing its catalytic activity. organic-chemistry.org The electronic nature of the substituents can also be varied to modulate the electron-donating ability of the ligand.
In the case of Hexyl(1H-imidazol-2-ylmethyl)amine, the structure combines the imidazole ring with a flexible hexyl amine chain. The imidazole moiety provides the primary coordination site for metal ions, while the hexyl group can influence the solubility and steric environment of the molecule. This combination of a rigid aromatic ring and a flexible aliphatic chain is a common design strategy in the development of ligands for specific applications.
| Feature | Description | Reference |
| Imidazole Ring | A five-membered aromatic heterocycle with two nitrogen atoms. It is a key component of the amino acid histidine and is involved in many biological processes. | tsijournals.comwikipedia.org |
| Amine Group | A functional group containing a basic nitrogen atom with a lone pair. Amines are common ligands in coordination chemistry and are used as catalysts in organic synthesis. | alfachemic.com |
| Hexyl Chain | A six-carbon aliphatic chain. In this compound, this chain adds flexibility and can influence the steric properties and solubility of the compound. |
Overview of Principal Research Domains and Emerging Trends for Hexyl 1h Imidazol 2 Ylmethyl Amine
Retrosynthetic Analysis and Key Disconnections for the Imidazole and Amine Moieties in this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. amazonaws.com For this compound, two primary disconnections are evident: one at the C-N bond of the secondary amine and another within the imidazole ring itself.
The most straightforward disconnection breaks the bond between the imidazole ring and the aminomethyl group. This leads to two key synthons: an imidazol-2-ylmethyl electrophile (or its equivalent) and hexylamine (B90201). A further disconnection of the imidazole ring itself suggests several well-established multicomponent reactions that can be employed for its construction from acyclic precursors.
This analysis reveals two main synthetic pathways:
Convergent Approach: Synthesize the imidazole ring and the hexylamine moiety separately and then couple them.
Linear Approach: Construct the imidazole ring with a precursor to the aminomethyl group already in place, followed by elaboration to introduce the hexyl group.
Classical and Contemporary Approaches to the Synthesis of the 1H-Imidazole Core
The imidazole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. ijprajournal.comtsijournals.com
The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com This method, first reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, offers a direct route to a wide range of imidazole derivatives. wikipedia.orgscribd.com
The general reaction involves the condensation of a dicarbonyl (like glyoxal), an aldehyde, and two equivalents of ammonia. slideshare.net A significant modification of this reaction involves replacing one equivalent of ammonia with a primary amine to yield N-substituted imidazoles. scribd.com While the original reaction often suffered from low yields and side reactions, modern adaptations have improved its efficiency. ijprajournal.com These include the use of microwave irradiation and green catalysts like Amberlyst A-15 to improve yields and reduce reaction times. ijprajournal.com
| Reactants | Conditions | Product | Significance |
| 1,2-dicarbonyl, aldehyde, ammonia/primary amine | Typically in alcohol | Substituted imidazole | A foundational, one-pot method for imidazole synthesis. wikipedia.orgscribd.com |
| Aldehydes, benzil, ammonium (B1175870) acetate | Microwave irradiation, Amberlyst A-15 | 2,4,5-trisubstituted imidazoles | Modern, environmentally friendly adaptation with excellent yields. ijprajournal.com |
The Van Leusen imidazole synthesis is a powerful method for constructing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This [3+2] cycloaddition reaction is known for its versatility and is widely used in the synthesis of medicinally relevant imidazole-containing molecules. tsijournals.comnih.gov
The reaction proceeds through the base-induced cycloaddition of TosMIC to an aldimine. The aldimine itself can be pre-formed or generated in situ from an aldehyde and an amine, making it a three-component reaction. organic-chemistry.org The versatility of this method allows for the synthesis of 1,4,5-trisubstituted and 1,5-disubstituted imidazoles by varying the aldimine and TosMIC components. nih.gov
| Reactants | Key Features | Product | Significance |
| Aldimine, TosMIC | Base-induced [3+2] cycloaddition | Substituted imidazole | Highly versatile for preparing a range of substituted imidazoles. nih.govresearchgate.net |
| Aldehyde, amine, TosMIC | In situ imine formation | Substituted imidazole | A convenient one-pot, three-component variation. organic-chemistry.org |
The Groebke-Blackburn-Bienaymé (GBB) reaction is a more recent, yet highly significant, multicomponent reaction for the synthesis of fused imidazole heterocycles. beilstein-journals.orgresearchgate.net Discovered in 1998, this acid-catalyzed reaction involves the condensation of an amino-heterocycle, an aldehyde, and an isocyanide. nih.govresearchgate.net
While the classical GBB reaction leads to fused imidazoles, such as imidazo[1,2-a]pyridines, modifications have expanded its scope. beilstein-journals.orgresearchgate.net Recent studies have explored the use of acyclic amidines in the GBB reaction to synthesize substituted imidazoles. nih.gov This demonstrates the potential for adapting the GBB reaction to create diverse imidazole scaffolds. beilstein-journals.org
| Reactants | Catalyst | Product | Significance |
| Amino-heterocycle, aldehyde, isocyanide | Acid catalyst (e.g., Sc(OTf)₃) | Fused imidazoles | Efficient for combinatorial synthesis and generating molecular diversity. beilstein-journals.orgresearchgate.net |
| Acyclic amidines, aldehydes, isocyanides | Microwave heating | Substituted 5-aminoimidazoles | An innovative extension of the GBB reaction to non-fused imidazoles. nih.gov |
Strategies for Introducing the Hexyl Chain and Amine Functionality via Alkylation and Amination Reactions
Once the imidazole core is established, or a suitable precursor is in hand, the next step is the introduction of the hexyl(aminomethyl) side chain.
Reductive amination is a highly effective and widely used method for forming C-N bonds. chemrxiv.org This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this strategy would involve the reaction of imidazole-2-carbaldehyde with hexylamine. The intermediate imine is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is advantageous due to its operational simplicity and the wide availability of starting materials.
A related approach involves the reaction of a ketone with an amine in the presence of a reducing agent, which can lead to isomeric amines through a migratory reductive amination process. chemrxiv.org Furthermore, processes for the reductive amination of aldehydes and ketones to yield primary amines with high purity have been developed. google.com
| Carbonyl Compound | Amine | Reducing Agent | Product |
| Imidazole-2-carbaldehyde | Hexylamine | NaBH₄, NaBH(OAc)₃ | This compound |
An alternative alkylation strategy involves the use of a pre-functionalized imidazole, such as 2-(chloromethyl)-1H-imidazole. This electrophilic species can then react with hexylamine in a nucleophilic substitution reaction to form the target molecule. The synthesis of 2-(chloromethyl)imidazoles can be achieved from the corresponding 2-(hydroxymethyl)imidazole, which in turn can be prepared from imidazole-2-carbaldehyde by reduction.
Direct Alkylation of Imidazole and Amine Nitrogen Atoms
Direct alkylation is a fundamental and widely employed strategy for the synthesis of N-substituted imidazoles. This method involves the reaction of an imidazole derivative with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is crucial for deprotonating the imidazole nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction.
In the context of synthesizing molecules related to this compound, direct alkylation can be applied to introduce the hexyl group onto the imidazole ring. For instance, a common approach involves reacting imidazole with a hexyl halide (e.g., 1-bromohexane) in a suitable solvent and in the presence of a base like sodium hydride. prepchem.com This method is effective for creating the N-hexyl imidazole moiety.
Similarly, the amine nitrogen can be alkylated through various reductive amination protocols or by direct reaction with an appropriate alkylating agent. The choice of reagents and reaction conditions is critical to control the selectivity of the alkylation, especially when multiple reactive nitrogen atoms are present in the molecule. The use of protecting groups may be necessary to achieve the desired regioselectivity.
A study on the N-alkylation of imidazoles with dialkyl carbonates demonstrated the use of these greener alkylating agents to produce N-alkylimidazoles in high yields. researchgate.net Another approach involves a reagent system of chlorodiphenylphosphine, imidazole, and molecular iodine for the selective mono-N-alkylation of amines with alcohols, offering a mild and efficient alternative to traditional methods. researchgate.net
Chemo-, Regio-, and Stereoselectivity Considerations in the Synthetic Pathways to this compound
Achieving the desired chemo-, regio-, and stereoselectivity is a paramount challenge in the synthesis of complex molecules like this compound.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, chemoselectivity is crucial during the alkylation steps. For instance, when reacting a molecule containing both an imidazole and an amine group, conditions must be optimized to selectively alkylate the desired nitrogen atom. This can often be controlled by the choice of base, solvent, and temperature.
Regioselectivity: This pertains to the control of the position of the newly introduced substituent. In the case of the imidazole ring, which has two nitrogen atoms, alkylation can potentially occur at either N-1 or N-3. The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents already present on the imidazole ring, as well as the nature of the alkylating agent and reaction conditions. For 2-substituted imidazoles, alkylation typically occurs at the N-1 position. Advanced strategies, such as catalyst-free one-pot methods, have been developed for the chemo- and regioselective synthesis of functionalized imidazoles. mdpi.com
Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes a critical consideration when synthesizing derivatives with stereocenters. For example, if the hexyl chain or a substituent on the imidazole ring contains a chiral center, enantioselective or diastereoselective methods would be necessary to control the stereochemical outcome. Recent advancements have focused on the catalytic enantioselective synthesis of axially chiral imidazoles, highlighting the growing importance of stereocontrol in this area. nih.gov
Development and Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. sphinxsai.comuniroma1.itrsc.org These principles advocate for the use of renewable feedstocks, avoidance of hazardous substances, and the design of energy-efficient processes. sphinxsai.comnih.gov
In the synthesis of imidazole derivatives, green chemistry approaches aim to replace toxic reagents and solvents with more benign alternatives. uniroma1.it This includes the use of water as a solvent, the development of catalyst-free reactions, and the utilization of energy-efficient techniques like microwave irradiation. nih.gov The goal is to create synthetic pathways that are not only efficient but also sustainable and environmentally friendly. sphinxsai.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.netresearchgate.net This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com
Several studies have reported the successful application of microwave irradiation in the synthesis of imidazole derivatives. researchgate.netnih.gov For example, a convenient method for the synthesis of 1,5-disubstituted imidazoles was developed using a base-promoted cycloaddition reaction under microwave irradiation, resulting in excellent yields and high purity. nih.gov Another report describes a microwave-assisted, one-pot synthesis of nitrogen-containing fused heterocycles. nih.gov These examples demonstrate the potential of microwave-assisted synthesis to provide a more efficient and greener route to compounds like this compound. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Hours to days | Minutes | researchgate.net |
| Yield | Often lower to moderate | Generally higher | researchgate.net |
| Energy Consumption | Higher | Lower | uniroma1.it |
| By-product Formation | Can be significant | Often reduced | nih.gov |
Ionic liquids (ILs) are salts that are liquid at or near room temperature. They have gained significant attention as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability.
In the context of imidazole synthesis, ionic liquids can act as both the solvent and the catalyst, facilitating reactions and simplifying product isolation. For instance, dicationic ionic liquids have been synthesized and used as efficient catalysts for esterification reactions. researchgate.net While specific applications of ionic liquids in the synthesis of this compound are not extensively documented, the broader use of ILs in related heterocyclic syntheses suggests their potential applicability. An improved and rapid one-pot synthesis of 2,4,5-triaryl imidazoles has been achieved in a room temperature ionic liquid without the need for an added catalyst. organic-chemistry.org
Advanced Purification and Isolation Techniques for High Purity this compound
Obtaining high-purity this compound is crucial for its potential applications. Following synthesis, the crude product is typically a mixture containing unreacted starting materials, by-products, and the desired compound. Advanced purification and isolation techniques are therefore essential.
Standard purification methods include:
Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase. For imidazole derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of solvents like dichloromethane (B109758) and methanol (B129727) are used as the mobile phase. nih.gov
Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired product and impurities.
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from by-products and unreacted reagents based on their differential solubility in immiscible solvents. researchgate.net For example, after a reaction, the mixture can be treated with an aqueous solution and extracted with an organic solvent to isolate the target compound. prepchem.com
Distillation: For liquid products, distillation under reduced pressure can be used to separate the desired compound from non-volatile impurities.
In a practical synthesis of a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, the final product was purified by filtration and washing after adjusting the pH, yielding a high-purity solid. researchgate.net The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the electronic environment of each proton and carbon atom. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the nuclei, which is influenced by neighboring atoms and functional groups.
In the ¹H NMR spectrum, the protons of the imidazole ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Specifically, the proton at the C2 position of an unsubstituted imidazole ring is typically the most deshielded. The two protons on the imidazole ring of the title compound (at positions 4 and 5) would likely appear as distinct singlets or doublets depending on the solvent and concentration. The methylene bridge protons (-CH₂-) adjacent to the imidazole ring and the amine group would resonate in the range of δ 3.5-4.5 ppm. The signals for the hexyl chain protons would be found in the upfield region (δ 0.8-1.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atoms of the imidazole ring are expected to have chemical shifts in the range of δ 115-140 ppm. The methylene carbon of the linker would be observed around δ 40-50 ppm, while the carbons of the hexyl chain would appear at higher field strengths, between δ 14 and 32 ppm.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below, based on data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole H-4/H-5 | ~7.1 - 7.3 | d, d | ~1-2 |
| -CH₂- (imidazole side) | ~3.8 | s | - |
| -NH- | Variable | br s | - |
| -N-CH₂- (hexyl) | ~2.6 | t | ~7.5 |
| Hexyl -CH₂- (x4) | ~1.2 - 1.6 | m | - |
| Hexyl -CH₃ | ~0.9 | t | ~7.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C-2 | ~145 |
| Imidazole C-4/C-5 | ~120 - 128 |
| -CH₂- (imidazole side) | ~48 |
| -N-CH₂- (hexyl) | ~50 |
| Hexyl C2-C5 | ~22 - 32 |
| Hexyl C6 (-CH₃) | ~14 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and three-dimensional structure. sdsu.eduyoutube.comprinceton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the hexyl chain, for instance, between the terminal methyl protons and the adjacent methylene protons. It would also confirm the connectivity within the imidazole ring if the protons are coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J_CH). sdsu.edu It is used to definitively assign each carbon signal to its attached proton(s). For example, the methylene carbon signals can be distinguished from the methine (imidazole CH) carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene protons adjacent to the imidazole ring and the C2 and C4 carbons of the imidazole ring, confirming the attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. youtube.com This is essential for determining the molecule's conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the protons of the hexyl chain and the protons of the imidazole ring, providing insight into the molecule's preferred folding in solution.
Vibrational Spectroscopies (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure. nih.govnih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine and the imidazole ring would appear as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the imidazole ring would be observed between 2850 and 3150 cm⁻¹. sci.amnih.gov The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1450-1600 cm⁻¹ region. sci.amresearchgate.net C-N stretching vibrations would be found in the 1300-1400 cm⁻¹ range. sci.am
Raman spectroscopy provides complementary information. acs.org While N-H and O-H stretches are typically weak in Raman, the aromatic ring stretching vibrations of the imidazole moiety would produce strong signals. The C-H stretching and bending modes of the hexyl chain would also be visible.
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch (Amine, Imidazole) | 3200 - 3500 | IR (broad) |
| Aromatic C-H Stretch | 3100 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman (strong) |
| C=N, C=C Stretch (Imidazole Ring) | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1300 - 1400 | IR |
| CH₂ Bend | 1440 - 1480 | IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is the primary chromophore in this compound. Imidazole itself exhibits strong absorption below 220 nm due to π → π* transitions. nih.gov The presence of the alkyl substituents is expected to cause a slight red shift (bathochromic shift) in the absorption maximum.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While imidazole itself is only weakly fluorescent, its derivatives can exhibit fluorescence depending on their substituents and environment. The fluorescence properties of this compound would need to be determined experimentally to understand its excited state behavior.
Table 4: Predicted Electronic Spectroscopy Data
| Parameter | Predicted Value |
|---|---|
| UV-Vis λ_max (π → π*) | ~210 - 230 nm |
| Molar Absorptivity (ε) | Dependent on concentration and solvent |
| Fluorescence Emission | To be determined experimentally |
Mass Spectrometry (ESI-TOF, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₉N₃).
Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in the MS/MS spectrum would be predictable based on the structure. The most likely fragmentation pathways would involve the cleavage of the C-C bonds in the hexyl chain and the cleavage of the bond between the methylene group and the amine (α-cleavage), which is a characteristic fragmentation for amines. miamioh.edu Another expected fragmentation is the loss of a neutral HCN molecule from the imidazole ring, a common pathway for imidazoles. researchgate.net
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 182.1657 | Protonated molecular ion |
| [M-C₅H₁₁]⁺ | 111.0769 | α-cleavage at the hexyl chain |
| [M-C₆H₁₃]⁺ | 97.0613 | Cleavage of the entire hexyl group |
| [C₄H₅N₂]⁺ | 81.0453 | Imidazolylmethyl cation |
| [M+H - HCN]⁺ | 155.1490 | Loss of hydrogen cyanide from the imidazole ring |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not currently available in the public domain, analysis of related imidazole derivatives allows for predictions of its likely solid-state architecture. nih.govresearchgate.net
Table 6: Predicted X-ray Crystallography Parameters (based on analogs)
| Parameter | Predicted Feature |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Key Bond Lengths (Å) | C-N (ring): ~1.33-1.38, C=C (ring): ~1.36, C-N (chain): ~1.47 |
| Key Bond Angles (°) | Angles within the imidazole ring: ~105-112 |
| Intermolecular Interactions | N-H···N hydrogen bonding, potential π-π stacking |
Chiral Properties and Enantiomeric Resolution Strategies for Chiral Derivatives (if applicable)
Without foundational research on this compound, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy. Further investigation into the synthesis and characterization of this compound is needed before a comprehensive analysis of its conformational and chiral properties can be undertaken.
Chelation Modes and Potential Coordination Sites of this compound with Transition and Main Group Metals
This compound features two primary nitrogen donor atoms: the imine-type nitrogen within the imidazole ring and the secondary amine nitrogen of the side chain. The spatial arrangement of these donor sites allows for various coordination modes, primarily acting as a bidentate ligand.
Imidazole Nitrogen Coordination Behavior
The imidazole moiety is a common and well-studied functional group in coordination chemistry. researchgate.net The lone pair of electrons on the sp2-hybridized imine nitrogen (N-1) is readily available for donation to a metal center. wikipedia.org This nitrogen atom acts as a strong sigma-donor. wikipedia.org The coordination of the imidazole nitrogen is a fundamental aspect of many biological systems, such as in the amino acid histidine, where it plays a crucial role in the structure and function of metalloproteins. wikipedia.org In the context of this compound, this imidazole nitrogen is expected to be a primary coordination site for a wide range of transition and main group metals.
The electronic properties of the imidazole ring can be influenced by the substituent at the N-3 position, which in this case is a hydrogen atom. This allows for potential hydrogen bonding interactions, which can further stabilize the resulting metal complex. researchgate.net
Amine Nitrogen Coordination Behavior
The secondary amine group provides a second key coordination site. The nitrogen atom in the this compound side chain is sp3-hybridized and possesses a lone pair of electrons, making it a potent donor to metal ions. The coordination of alkylamine ligands to metal centers is a well-established phenomenon in coordination chemistry. rsc.org The presence of the hexyl group introduces steric bulk, which can influence the geometry and stability of the resulting metal complex.
Bidentate vs. Tridentate Coordination Motifs
The most probable coordination mode for this compound is as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the imidazole nitrogen and the secondary amine nitrogen. This bidentate N,N'-chelation is a common motif for ligands with a similar backbone structure.
While less likely, the possibility of tridentate coordination cannot be entirely dismissed under specific circumstances, potentially involving the deprotonated pyrrole-type nitrogen (N-3) of the imidazole ring in addition to the other two nitrogen donors. However, this would require deprotonation of the imidazole N-H group, which typically occurs under basic conditions or with highly reactive metal centers. The predominant and expected coordination behavior remains bidentate.
Synthesis and Advanced Characterization of this compound-Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various established methods, leading to complexes with diverse stoichiometries and geometries. Subsequent characterization using a suite of spectroscopic and electrochemical techniques is essential to elucidate their structures and electronic properties.
Synthetic Strategies for Various Stoichiometries and Geometries of Complexes
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex (e.g., 1:1, 1:2, 2:1 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.
For instance, reacting one equivalent of a metal(II) salt, such as copper(II) chloride, with one or two equivalents of the ligand would be expected to yield complexes of the type [M(L)Cl₂] or [M(L)₂]Cl₂, respectively. The choice of solvent is crucial and can range from alcohols like ethanol (B145695) to more polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), depending on the solubility of the reactants and the desired crystalline product. The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) will be dictated by the coordination number of the metal ion, the steric demands of the ligand, and the nature of any counter-ions or solvent molecules that may also coordinate.
Spectroscopic (UV-Vis, IR, NMR, EPR) and Electrochemical Characterization of Metal Complexes
A combination of spectroscopic and electrochemical methods is employed to fully characterize the synthesized metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the C=N stretching of the imidazole ring and the N-H stretching of the amine group are expected. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands. For transition metal complexes, the position and intensity of the d-d absorption bands are indicative of the coordination geometry around the metal ion. For example, a copper(II) complex in a distorted octahedral environment would typically exhibit a broad absorption band in the visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Coordination to the metal center will cause shifts in the chemical shifts of the protons and carbons of the ligand, particularly those close to the coordination sites. For paramagnetic complexes, NMR spectra are often broadened, but can still provide valuable information.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for characterizing paramagnetic complexes, such as those of copper(II) or high-spin iron(III). The EPR spectrum can provide information about the oxidation state, spin state, and the symmetry of the metal ion's environment.
Electrochemical Characterization: Techniques such as cyclic voltammetry can be used to study the redox properties of the metal complexes. The electrochemical behavior can reveal information about the stability of different oxidation states of the metal in the complex and the influence of the ligand environment on the redox potential.
Single Crystal X-ray Diffraction Studies of Metal-Hexyl(1H-imidazol-2-ylmethyl)amine Complexes
This compound typically acts as a bidentate ligand, coordinating to a metal center through the pyridinic nitrogen of the imidazole ring and the nitrogen atom of the aminomethyl group. This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of 2-aminomethylimidazole derivatives. The hexyl group, being a sterically demanding and electronically neutral substituent, is expected to influence the crystal packing and solubility of the resulting complexes rather than directly participating in coordination.
In a hypothetical octahedral complex, two molecules of this compound would coordinate to the metal ion, leaving two coordination sites to be occupied by other ligands, such as halides or solvent molecules. The resulting geometry would be influenced by the nature of the metal ion and the co-ligands. For instance, with a metal ion that prefers a square planar geometry, such as Ni(II) under certain conditions, a 1:2 metal-to-ligand complex might be formed.
Table 1: Predicted Crystallographic Parameters for a Hypothetical [M(this compound)₂X₂] Complex
| Parameter | Predicted Value/System | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for such coordination complexes mdpi.comresearchgate.net |
| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric structures mdpi.comresearchgate.net |
| Coordination Geometry | Distorted Octahedral | Bidentate chelation and co-ligands researchgate.net |
| M-N(imidazole) Bond Length | ~2.0 - 2.2 Å | Based on similar M-imidazole complexes nih.gov |
| M-N(amine) Bond Length | ~2.1 - 2.3 Å | Based on similar M-amine complexes |
| N-M-N Bite Angle | ~75-85° | Characteristic of 5-membered chelate rings |
Note: This table is predictive and based on data from analogous structures. Actual values would require experimental determination.
The solid-state structures are also anticipated to exhibit intermolecular interactions, such as hydrogen bonding involving the N-H protons of the imidazole and amine groups, which can lead to the formation of extended supramolecular architectures. mdpi.com
Electronic and Magnetic Properties of this compound-Metal Complexes
The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion, its oxidation state, and the ligand field environment. For complexes of this compound, these properties can be inferred from the behavior of other N-donor ligand complexes.
The electronic spectra of these complexes in the UV-Visible region are expected to be dominated by d-d transitions of the metal center and charge transfer bands. The energies of these transitions are dependent on the ligand field splitting parameter (Δ), which for this compound, is anticipated to be moderate to strong, typical for N-donor ligands. researchgate.net
The magnetic properties of the complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. For a given metal ion, the spin state (high-spin or low-spin) is a consequence of the balance between the ligand field stabilization energy and the spin-pairing energy. For first-row transition metals in an octahedral environment with this compound, both high-spin and low-spin configurations are possible depending on the specific metal. For example, Fe(II) complexes could potentially exhibit spin-crossover behavior. mdpi.com
Table 2: Predicted Electronic and Magnetic Properties for First-Row Transition Metal Complexes with this compound
| Metal Ion | d-electron Count | Possible Spin State | Predicted Magnetic Moment (μ_eff, B.M.) |
| Cr(III) | d³ | Low Spin | ~3.87 |
| Mn(II) | d⁵ | High Spin | ~5.92 |
| Fe(II) | d⁶ | High Spin / Low Spin | ~4.90 / 0 |
| Co(II) | d⁷ | High Spin / Low Spin | ~3.87 / ~1.73 |
| Ni(II) | d⁸ | High Spin | ~2.83 |
| Cu(II) | d⁹ | Low Spin | ~1.73 |
| Zn(II) | d¹⁰ | Diamagnetic | 0 |
Note: The magnetic moments are theoretical spin-only values. Experimental values can deviate due to orbital contributions and other effects. mdpi.comresearchgate.net
Paramagnetic complexes, those with unpaired electrons, can be studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy to provide detailed information about the electronic environment of the metal ion. researchgate.net
Ligand Field Effects, Crystal Field Stabilization, and Redox Chemistry in Metal Complexes
Ligand Field Theory (LFT) provides a more comprehensive model than Crystal Field Theory by considering the covalent nature of metal-ligand bonds. wikipedia.orglibretexts.org In complexes of this compound, the nitrogen lone pairs form sigma (σ) bonds with the metal d-orbitals. This interaction leads to the splitting of the d-orbitals into different energy levels, a key concept in understanding the electronic and magnetic properties discussed previously.
The redox chemistry of these complexes is another area of significant interest. The imidazole moiety can participate in redox processes, although it is more common for the metal center to undergo changes in oxidation state. youtube.comnih.gov The stability of different oxidation states of the metal is influenced by the σ-donating and potential π-accepting properties of the ligand. The redox potential of a M(n+)/M((n-1)+) couple can be tuned by modifying the ligand structure, though the hexyl group in this compound is not expected to have a significant electronic effect.
Cyclic voltammetry is a key technique to study the redox behavior of these complexes, revealing the potentials at which oxidation and reduction occur. For some imidazole-containing complexes, quasi-reversible or reversible redox processes have been observed. researchgate.net
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) incorporating this compound Derived Ligands
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Imidazole-based ligands are excellent building blocks for supramolecular assemblies due to their ability to form hydrogen bonds and coordinate to metal centers. researchgate.net
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org While this compound itself may not be an ideal linker for forming robust, porous MOFs due to its flexibility and monofunctional nature with respect to bridging, it can be incorporated as a terminating ligand or a component in mixed-ligand systems.
More commonly, derivatives of this ligand, where the hexyl group is replaced by a functional group capable of further coordination or where multiple imidazole units are linked together, are used in MOF synthesis. researchgate.netmdpi.comnih.gov These frameworks can exhibit interesting properties such as gas storage, separation, and catalysis. The presence of the hexyl group in a MOF structure would likely increase its hydrophobicity and could influence its interactions with guest molecules.
Catalytic Applications of Hexyl 1h Imidazol 2 Ylmethyl Amine and Its Derivatives
Hexyl(1H-imidazol-2-ylmethyl)amine as an Organocatalyst in Specific Organic Transformations
While the primary catalytic applications of this compound involve its use as a ligand for transition metals, the inherent basicity and nucleophilicity of the imidazole (B134444) and amine functionalities suggest its potential as an organocatalyst. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on functionalities similar to those present in this compound. For instance, the imidazole moiety can act as a general base or a nucleophilic catalyst, while the secondary amine can participate in enamine or iminium ion catalysis.
Research into the specific use of this compound as a standalone organocatalyst is an emerging area. Its structural similarity to other known imidazole-based organocatalysts suggests potential applications in reactions such as the Michael addition, aldol (B89426) reactions, and acyl transfer reactions. The hexyl group, while primarily influencing solubility and steric hindrance, could also play a role in creating specific microenvironments that enhance catalytic activity and selectivity.
Transition Metal Catalysis Mediated by this compound Ligands
The most significant catalytic applications of this compound and its derivatives are realized when they are employed as ligands in transition metal catalysis. The imidazole ring and the amine nitrogen can coordinate to a metal center, forming stable complexes that exhibit high catalytic activity. The hexyl group can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalyzed reaction.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov Derivatives of this compound, particularly those that form N-heterocyclic carbene (NHC) complexes with palladium, have shown significant promise in this area. researchgate.netcumhuriyet.edu.tr
Suzuki-Miyaura Coupling: N-heterocyclic carbene-palladium(II) complexes derived from imidazole precursors have been successfully used as catalysts in the Suzuki-Miyaura reaction, which couples aryl halides with arylboronic acids. researchgate.netcumhuriyet.edu.tr For example, N-alkoxycarbonyl and N-carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexes have demonstrated excellent catalytic activity for the coupling of 4-bromobenzaldehyde (B125591) and phenylboronic acid at room temperature, leading to high yields of the corresponding biaryl products. researchgate.netcumhuriyet.edu.tr These catalysts have proven to be robust and insensitive to air and moisture. researchgate.net
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another area where imidazole-based ligands have been applied. nih.govdb-thueringen.denanochemres.org While direct application of this compound is less documented, related NHC-Pd complexes have shown to be effective. researchgate.netcumhuriyet.edu.tr These catalysts can be successfully applied to classic cross-coupling reactions like the Sonogashira coupling. researchgate.netcumhuriyet.edu.tr
Heck Coupling: The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, also benefits from palladium catalysts bearing imidazole-derived ligands. rsc.orgresearchgate.net The stability and activity of these catalysts often lead to high yields and good functional group tolerance. researchgate.net
Table 1: Application of Imidazole-Derived NHC-Palladium Complexes in Cross-Coupling Reactions
| Cross-Coupling Reaction | Reactants | Catalyst Type | Key Findings |
| Suzuki-Miyaura | Aryl bromides and arylboronic acids | N-alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexes | Excellent catalytic activity at room temperature, producing biaryls in high isolated yields. researchgate.netcumhuriyet.edu.tr |
| Sonogashira | Aryl halides and terminal alkynes | N-alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexes | Successful application in Sonogashira reactions, demonstrating the versatility of the catalyst system. researchgate.netcumhuriyet.edu.tr |
| Heck | Aryl halides and alkenes | Palladium complexes with imidazole-based ligands | Efficient catalysis leading to the formation of substituted alkenes. rsc.orgresearchgate.net |
The development of chiral derivatives of this compound is a key strategy for their application in asymmetric catalysis. By introducing chirality into the ligand structure, either on the hexyl chain or through substitution on the imidazole ring, it is possible to create chiral metal complexes that can induce enantioselectivity in a variety of transformations.
While specific examples detailing the use of chiral this compound in enantioselective transformations are not extensively reported in the provided search results, the principle is well-established in the broader field of asymmetric catalysis. Chiral ligands containing imidazole moieties are known to be effective in reactions such as asymmetric hydrogenation, hydrosilylation, and aldol reactions. The steric and electronic properties of the chiral this compound ligand would play a crucial role in determining the degree of enantiomeric excess (ee) achieved in the product.
The coordinating ability of this compound and its derivatives makes them suitable ligands for metals that catalyze oxidation, reduction, and hydrofunctionalization reactions.
Oxidation Reactions: Metal complexes of imidazole-containing ligands can catalyze a range of oxidation reactions. For instance, heteropolyanions combined with chiral amine structures have been shown to be effective in the epoxidation of alkenes and the oxidation of alcohols. researchgate.net
Reduction Reactions: In reduction reactions, such as the hydrogenation of unsaturated compounds, the ligand plays a critical role in activating the substrate and the reducing agent. The electronic properties of the this compound ligand can be tuned to optimize the catalytic activity for specific reduction processes.
Hydrofunctionalization Reactions: Hydrofunctionalization reactions, such as hydroamination and the hydration of alkynes, involve the addition of an H-X molecule across an unsaturated bond. Metal complexes featuring imidazole-based ligands can facilitate these transformations by activating the alkyne or alkene and promoting the nucleophilic attack of the amine or water.
Mechanistic Investigations of this compound-Promoted Catalytic Processes
Understanding the mechanism of a catalytic process is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by metal complexes of this compound, mechanistic studies focus on identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle.
In transition metal catalysis, the ligand-metal complex added to the reaction may not be the true active catalyst. It often serves as a precatalyst that is transformed into the active species under the reaction conditions. For palladium-catalyzed cross-coupling reactions involving NHC ligands derived from imidazole precursors, the active catalytic species is typically a low-coordinate Pd(0)-NHC complex.
Elucidation of Reaction Pathways and Rate-Determining Steps
The catalytic activity of this compound and its derivatives is intrinsically linked to the specific reaction pathways they facilitate. Understanding these pathways and identifying the rate-determining step (RDS) are crucial for optimizing reaction conditions and designing more efficient catalysts. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies of structurally related imidazole-based catalysts, particularly those involving metal complexes.
The imidazole moiety and the adjacent secondary amine in this compound provide two key coordination sites for metal ions, which are often the active centers in catalytic transformations. The hexyl group, being a sterically bulky and electron-donating alkyl chain, can influence the catalyst's solubility in nonpolar solvents and modulate the electronic properties and accessibility of the catalytic center.
In many metal-catalyzed reactions involving imidazole-containing ligands, the reaction pathway proceeds through a series of steps involving substrate coordination, activation, transformation, and product release. For instance, in oxidation reactions catalyzed by copper-imidazole complexes, a common pathway involves the binding of the substrate and an oxidant (like O₂) to the copper center. nih.gov
A generalized catalytic cycle might involve:
Catalyst Activation: Formation of the active catalytic species, which may involve the coordination of a metal ion to the imidazole and amine nitrogens of this compound.
Substrate Binding: The substrate molecule coordinates to the metal center of the activated catalyst.
Chemical Transformation: This is often the core of the catalytic cycle and may involve one or more steps, such as oxidative addition, migratory insertion, or reductive elimination.
Product Release: The product dissociates from the catalyst, regenerating it for the next catalytic cycle.
Interactive Data Table: Plausible Rate-Determining Steps in Catalysis by this compound Derivatives
| Reaction Type | Plausible Rate-Determining Step | Influencing Factors |
|---|
Heterogenization and Immobilization Strategies for Reusable this compound Catalysts
While homogeneous catalysts, such as molecular complexes of this compound, often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. rsc.org To overcome these limitations, various heterogenization and immobilization strategies have been developed. These strategies aim to anchor the catalyst to a solid support, facilitating easy separation and recycling without significant loss of catalytic activity. rsc.orgrsc.org
Several approaches can be envisioned for the heterogenization of this compound-based catalysts:
Covalent Attachment to Polymeric Supports: The amine or imidazole functionality of this compound can be used to covalently link the molecule to a variety of polymeric supports. These supports can include polystyrene, silica (B1680970) gel, or other functionalized polymers. The choice of linker and support material can influence the catalyst's stability, activity, and substrate accessibility.
Immobilization on Inorganic Materials: The catalyst can be immobilized on the surface of inorganic materials like zeolites, mesoporous silica, or metal oxides. rsc.org This can be achieved through direct covalent bonding, electrostatic interactions, or encapsulation within the pores of the material. Atomic layer deposition (ALD) is an emerging technique for encapsulating molecular catalysts on solid supports, which can prevent leaching and enhance stability. rsc.org
Formation of Metal-Organic Frameworks (MOFs): The imidazole moiety is a common building block in the synthesis of MOFs. mdpi.com this compound or its derivatives could potentially be used as ligands to construct novel MOFs with intrinsic catalytic activity. The porous and crystalline nature of MOFs provides a well-defined environment for catalytic reactions. mdpi.com
Non-covalent Immobilization: This strategy relies on weaker interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, to adsorb the catalyst onto a solid support. researchgate.net While simpler to implement, this method may suffer from catalyst leaching over time.
The effectiveness of any immobilization strategy depends on several factors, including the stability of the linkage between the catalyst and the support, the preservation of the catalyst's active site, and the mass transfer of reactants and products to and from the catalytic centers.
Interactive Data Table: Comparison of Immobilization Strategies for this compound Catalysts
| Strategy | Advantages | Disadvantages | Potential Support Materials |
|---|
No Specific Research Found for this compound's Molecular Interactions
Despite a thorough search of available scientific literature, no specific in vitro studies detailing the molecular interactions of the chemical compound this compound with biological macromolecules, its mechanisms of enzyme modulation, or its effects on cell membranes have been identified.
The investigation sought to provide a detailed article on the molecular recognition and enzyme interaction of this compound, adhering to a strict outline focused on its non-clinical biological interactions. However, the search for relevant research findings proved fruitless for this specific compound.
The intended article was structured to cover the following areas:
Molecular Recognition Studies: This section aimed to detail the binding interactions of this compound with proteins, peptides, and nucleic acids (DNA/RNA). It also intended to explore the compound's interactions with lipid bilayers and its influence on membrane permeability.
Enzyme Modulation and Inhibition: This part was designed to present kinetic studies of enzyme inhibition or activation by the compound. Furthermore, it was meant to describe the structural basis of any enzyme-ligand interactions, distinguishing between active site and allosteric binding.
While the broader class of imidazole-containing compounds is known for a wide range of biological activities and has been the subject of extensive research, including as enzyme inhibitors, no studies were found that specifically investigated the hexyl derivative . The general biological activities of imidazole derivatives are diverse, with some showing promise in various therapeutic areas. However, the specific molecular interactions are highly dependent on the complete structure of the molecule, and therefore, findings on other imidazole compounds cannot be accurately extrapolated to this compound.
Without any available data from in vitro studies, a scientifically accurate and informative article on the molecular interactions of this compound cannot be generated at this time. Further experimental research would be required to elucidate the specific biochemical and biophysical properties of this compound.
Molecular Interactions of Hexyl 1h Imidazol 2 Ylmethyl Amine with Biological Systems Non Clinical Focus
Mechanistic Probes of Cellular Pathways in vitro (e.g., Receptor Binding Kinetics, Ion Channel Modulation)
No data is available on the receptor binding kinetics or ion channel modulation properties of Hexyl(1H-imidazol-2-ylmethyl)amine.
Development of this compound as a Chemical Probe for Biological Research
There is no available information on the development or use of this compound as a chemical probe for biological research.
Derivatization and Structure Property Relationship Spr Studies of Hexyl 1h Imidazol 2 Ylmethyl Amine
Rational Design and Synthesis of Functionalized Hexyl(1H-imidazol-2-ylmethyl)amine Derivatives
The rational design of functionalized this compound derivatives is guided by the intended application, such as creating specific metal complexes, catalysts, or materials with tailored properties. researchgate.netrsc.org The design process involves the strategic placement of functional groups on the imidazole (B134444) ring, the amine nitrogen, or the hexyl chain to modulate steric and electronic characteristics.
Synthesis of these derivatives can be approached through several established routes for N-substituted and functionalized imidazoles. A common strategy involves a multi-step synthesis starting from the imidazole core. For instance, the nitrogen at the N-1 position of the imidazole ring can be alkylated with a hexyl halide (e.g., 1-bromohexane) in the presence of a base like potassium carbonate or cesium carbonate. nih.govorganic-chemistry.org Subsequent functionalization at the C-2 position can then be carried out to introduce the aminomethyl group.
Alternatively, multi-component reactions offer an efficient pathway to construct highly substituted imidazole rings in a single step. acs.orgacs.orgnih.gov A one-pot reaction involving an appropriate 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849), and hexylamine (B90201) could theoretically be designed to yield a derivative of the target compound. The choice of reactants in these one-pot syntheses is crucial, as the substituents on the starting materials directly control the final structure and can significantly impact reaction efficiency and pathways. acs.orgacs.org For example, using electron-withdrawing groups on aromatic aldehydes in such reactions has been shown to increase product yields. acs.org
The "rational design" aspect is critical when aiming for specific functions like catalysis. acs.org For creating a chiral catalyst, a chiral auxiliary could be incorporated into the hexyl group or attached to the amine. The synthesis would then need to be adapted to accommodate these chiral fragments, often involving kinetic resolution or the use of enantiopure starting materials to achieve high enantioselectivity. acs.org
Table 1: Synthetic Strategies for this compound Derivatives
| Strategy | Description | Key Reactants | Potential Application | Reference |
|---|---|---|---|---|
| Stepwise Synthesis | Sequential modification starting with N-alkylation of the imidazole ring, followed by functionalization at the C-2 position. | Imidazole, Hexyl Halide, Formaldehyde, Amines | General purpose ligands | nih.govorganic-chemistry.org |
| Multi-Component Reaction | One-pot synthesis combining multiple starting materials to form the substituted imidazole core directly. | Dicarbonyls, Aldehydes, Ammonia, Hexylamine | Rapid library synthesis for screening | acs.orgacs.orgnih.gov |
| Chiral Pool Synthesis | Incorporation of enantiopure fragments during synthesis to create chiral ligands. | Chiral amines or aldehydes | Enantioselective catalysis | acs.org |
Impact of Structural Modifications on Coordination Behavior and Ligand Strength
The coordination behavior of this compound is primarily dictated by the two nitrogen donor sites: the sp2-hybridized nitrogen (N-3) of the imidazole ring and the nitrogen of the aminomethyl group. researchgate.net This arrangement allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. ekb.eg Structural modifications at various positions can significantly alter its coordination properties and the stability of the resulting metal complexes. nih.gov
Modification of the Alkyl Chain:
Steric Hindrance: Altering the hexyl group, for example, by introducing branching (e.g., replacing hexyl with a cyclohexyl or tert-butyl group) or increasing its length, would increase steric bulk around the metal center. This can influence the coordination geometry, potentially favoring lower coordination numbers or leading to distorted geometries. nih.gov
Ligand Flexibility: The hexyl chain provides flexibility. Shortening or rigidifying this chain could restrict the ligand's ability to adopt the ideal conformation for chelation, thereby affecting complex stability.
Modification of the Imidazole Ring:
Electronic Effects: Introducing substituents at the C-4 or C-5 positions of the imidazole ring modifies the electronic properties of the coordinating N-3 atom. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the nitrogen, enhancing its basicity and making it a stronger sigma-donor, which generally leads to more stable metal complexes. numberanalytics.comrsc.org Conversely, electron-withdrawing groups (e.g., nitro, halide) decrease the nitrogen's basicity, weakening the ligand-metal bond. rsc.org
Steric Effects: Bulky substituents adjacent to the coordinating nitrogen (at C-4) can sterically hinder the approach of the metal ion, weakening the coordination bond or altering the coordination mode. numberanalytics.com
Modification of the Amine Group:
Secondary vs. Tertiary Amines: The primary amine of the parent compound can be alkylated to a secondary or tertiary amine. This increases the steric bulk and can alter the electronic properties of the amine nitrogen donor, influencing ligand strength and the preferred coordination geometry.
Additional Donor Sites: Functionalizing the hexyl group or the amine with additional donor atoms (e.g., hydroxyl, ether, or pyridine (B92270) moieties) can change the ligand's denticity from bidentate to tridentate or higher, leading to the formation of more complex and potentially more stable coordination polymers or complexes. nih.gov
Influence of Substituents on Catalytic Efficacy, Selectivity, and Enantioselectivity
When complexed with a transition metal, derivatives of this compound can serve as catalysts. The efficacy, selectivity, and, crucially, the enantioselectivity of these catalysts are highly dependent on the ligand's structure. rsc.org
Catalytic Efficacy: The electronic nature of substituents on the imidazole ring directly influences the electronic environment of the metal center. Electron-donating groups can increase the electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle. In contrast, electron-withdrawing groups make the metal center more electrophilic, which can enhance its reactivity towards nucleophiles. This principle has been demonstrated in the oxidation of alcohols using imidazole-functionalized vanadium clusters. nih.gov
Selectivity: Substituents can control the regioselectivity and chemoselectivity of a reaction by sterically blocking certain reaction pathways or by electronically favoring one pathway over another. For example, bulky groups on the ligand can create a specific pocket around the metal center that only allows substrates of a certain size or shape to react.
Enantioselectivity: For asymmetric catalysis, introducing chirality to the ligand is essential. thieme-connect.com This can be achieved by:
Using a Chiral Backbone: Synthesizing the ligand from a chiral starting material, such as a chiral amine or by introducing a chiral center on the hexyl group.
Adding Chiral Substituents: Attaching a chiral group (e.g., a derivative of a natural amino acid or a chiral alcohol) to the imidazole ring or the amine nitrogen. acs.orgbeilstein-archives.org
These chiral elements create a defined three-dimensional space around the catalytic metal center. This chiral environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. thieme-connect.commdpi.com The enantiomeric excess (ee) achieved is sensitive to the structure of the ligand, with even small changes sometimes leading to large differences in enantioselectivity. beilstein-archives.org
Table 2: Predicted Influence of Substituents on Catalytic Properties
| Modification Location | Substituent Type | Predicted Effect | Reference |
|---|---|---|---|
| Imidazole Ring (C4/C5) | Electron-Donating Group (e.g., -Me, -OMe) | Increases electron density on the metal, potentially enhancing activity in oxidative reactions. | rsc.orgnih.gov |
| Imidazole Ring (C4/C5) | Electron-Withdrawing Group (e.g., -CF3, -NO2) | Makes the metal more electrophilic, potentially enhancing reactions with nucleophiles. | rsc.org |
| Amine or Hexyl Group | Bulky Group (e.g., tert-butyl, phenyl) | Creates steric hindrance that can improve substrate selectivity (regio- or stereoselectivity). | numberanalytics.com |
| Any position | Chiral Moiety (e.g., (S)-1-phenylethyl) | Induces a chiral environment for enantioselective catalysis. | acs.orgthieme-connect.combeilstein-archives.org |
Modulation of Molecular Interaction Profiles through Derivatization (e.g., Altering Binding Affinity or Specificity for Biomolecules, non-clinical)
Derivatization is a powerful tool to modulate the non-covalent interaction profile of this compound, thereby altering its binding affinity and specificity for various molecular targets in a non-clinical research context. nih.gov The imidazole ring itself can act as both a hydrogen bond donor (N-1 H) and acceptor (N-3), and it can participate in π-π stacking interactions. researchgate.netmdpi.com
Introducing Hydrogen Bonding Groups: Adding functional groups like hydroxyls, amides, or carboxylates to the hexyl chain or as substituents on the imidazole ring introduces additional hydrogen bond donors and acceptors. This can significantly enhance binding affinity to targets with complementary hydrogen bonding sites. Docking studies on similar imidazole derivatives have shown that such interactions are critical for stable binding to target proteins. researchgate.net
Altering Lipophilicity/Hydrophobicity: The hexyl group gives the parent molecule considerable lipophilicity. This can be tuned by either extending the alkyl chain (increasing hydrophobicity) or shortening it. Introducing aromatic rings (e.g., a phenyl group) can also increase hydrophobic interactions and introduce the possibility of π-π stacking, which is often a key interaction in molecular recognition. nih.gov
Design Principles for Tailoring Specific Physicochemical Properties (e.g., Solubility, Stability in Non-Biological Media)
The physicochemical properties of this compound, such as its solubility and stability, can be strategically tailored through derivatization to suit specific applications in materials science or as a ligand in non-biological media.
Solubility: The solubility of imidazole-based compounds is highly tunable.
Polar Solvents: Imidazole itself is highly soluble in polar solvents like water. nih.govsolubilityofthings.com The hexyl group on the parent compound reduces this polarity. To increase solubility in polar media like water or alcohols, polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or short poly-ethylene glycol (PEG) chains can be introduced onto the hexyl chain or the imidazole ring. solubilityofthings.com Protonation of the nitrogen atoms in acidic conditions also significantly increases water solubility. solubilityofthings.com
Non-Polar Solvents: To enhance solubility in non-polar organic solvents (e.g., hexane, toluene), the lipophilicity can be increased by elongating the alkyl chain (e.g., from hexyl to dodecyl) or by adding other large, non-polar groups like phenyl or long-chain ethers. rsc.org
Stability: Imidazole derivatives are known for their relatively high thermal and chemical stability. researchgate.netmdpi.com
Thermal Stability: The inherent aromaticity of the imidazole ring contributes to its thermal stability. This property is particularly valuable in applications like ionic liquids or high-temperature catalysis. researchgate.netmdpi.com
Table 3: Design Principles for Physicochemical Properties
| Property to Tailor | Strategy | Example Modification | Expected Outcome | Reference |
|---|---|---|---|---|
| Increase Aqueous Solubility | Incorporate polar functional groups | Add -OH or -COOH to the hexyl chain | Enhanced solubility in water/alcohols | solubilityofthings.com |
| Increase Non-Polar Solubility | Increase lipophilicity | Replace hexyl with dodecyl; add phenyl groups | Enhanced solubility in hydrocarbons | rsc.org |
| Enhance Thermal Stability | Leverage inherent aromaticity | Use as a scaffold for high-temperature ligands | Stable performance at elevated temperatures | researchgate.netmdpi.com |
| Improve Chemical Stability | Introduce steric hindrance | Add bulky groups (e.g., t-butyl) to the imidazole ring | Protection against chemical attack | numberanalytics.com |
| Modulate Melting Point | Create ionic liquid derivatives | Quaternize the amine; pair with a suitable anion | Formation of a low-melting-point salt | researchgate.netmdpi.com |
Emerging Research Directions and Future Perspectives for Hexyl 1h Imidazol 2 Ylmethyl Amine
Integration of Hexyl(1H-imidazol-2-ylmethyl)amine into Advanced Materials Science
The functionalization of the imidazole (B134444) core with a hexyl amine chain in this compound opens up a plethora of possibilities for its incorporation into advanced materials. The hexyl group imparts hydrophobicity and flexibility, while the imidazole and amine moieties provide coordination sites for metal ions and potential for hydrogen bonding.
Development of this compound-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The judicious selection of these components allows for the tuning of the resulting framework's properties, such as pore size, shape, and functionality, making them suitable for a wide range of applications including gas storage, separation, and catalysis. mdpi.com
The bifunctional nature of this compound, possessing both an imidazole ring and a primary amine, makes it an excellent candidate as a ligand for the synthesis of novel MOFs and CPs. The imidazole nitrogen atoms can coordinate to metal centers, while the amine group can either be a secondary coordination site or be available for post-synthetic modification, introducing further functionality into the framework.
For instance, related imidazole-containing ligands have been successfully employed in the construction of MOFs and CPs. researchgate.net The synthesis of two new metal-organic frameworks, {[Cu3(timb)2(chtc)2]·14H2O}n and {[Co3(timb)2(chtc)2]·6H2O}n, utilized 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) as a key ligand. researchgate.net Similarly, the solvothermal reactions of Zn(II) and Cu(II) with mixed ligands including 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene have yielded coordination polymers with interesting structural motifs. mdpi.com These examples highlight the potential for this compound to form robust and functional frameworks.
The table below outlines the components and resulting structures of some reported imidazole-based MOFs and CPs, providing a conceptual blueprint for the potential development of this compound-based materials.
| Metal Ion | Imidazole-based Ligand | Co-ligand | Resulting Structure |
| Cu(II) | 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) | Cyclohexane-1,3,5-tricarboxylic acid | 2D layered structure |
| Co(II) | 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) | Cyclohexane-1,3,5-tricarboxylic acid | 3D porous framework |
| Zn(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Phenylacetic acid | 1D Z-shaped chain |
| Cu(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Pyridine-2,6-dicarboxylic acid | 1D single chain |
| Cd(II) | 1H-imidazole-4-carboxylate | Oxalate | 2D herringbone architecture |
This table is illustrative and based on existing research with similar ligands to suggest potential structures with this compound.
The incorporation of the flexible hexyl chain from this compound could lead to the formation of dynamic or "soft" MOFs, which can respond to external stimuli such as guest molecules, light, or temperature. This responsiveness is highly desirable for applications in sensing and controlled release.
Application in Sensing Platforms and Chemo-sensors
The imidazole moiety is a well-established component in the design of chemosensors due to its ability to interact with various analytes through coordination, hydrogen bonding, and π-π stacking interactions. Fluorescent chemosensors based on imidazole derivatives have been developed for the detection of ions and small molecules. rsc.org
This compound can be envisioned as a core component of novel sensing platforms. The imidazole and amine groups can act as binding sites for target analytes. Upon binding, a change in the photophysical properties of a tethered fluorophore or a change in the electrochemical properties of the system could be observed, forming the basis of a sensing mechanism.
For example, imidazole-based fluorescent sensors have demonstrated the ability to detect cyanide and mercury ions through mechanisms involving the formation of a cyanohydrin and subsequent metal-assisted elimination. rsc.org The design of a sensor incorporating this compound could follow a similar principle, where the amine group could be functionalized with a fluorophore. The binding of a target analyte to the imidazole portion would then modulate the fluorescence output.
The development of such sensors would involve the synthesis of derivatives where this compound is coupled to a signaling unit. The choice of the signaling unit would be crucial in determining the sensitivity and selectivity of the sensor.
Novel Catalytic Scenarios and Sustainable Reaction Technologies
The imidazole ring is a common feature in the active sites of many enzymes and has been utilized in the development of synthetic catalysts. The basic nitrogen atoms of the imidazole can act as proton acceptors or donors, and the ring can participate in various non-covalent interactions, making it a versatile catalytic scaffold.
This compound presents opportunities for the development of novel catalysts for a range of organic transformations. The presence of both an imidazole and an amine functionality allows for bifunctional catalysis, where both groups participate in the catalytic cycle. This can lead to enhanced reactivity and selectivity compared to monofunctional catalysts.
Recent research has explored the use of cobalt complexes with imidazole-containing ligands as catalysts for Sonogashira coupling reactions, demonstrating the potential for imidazole derivatives in sustainable catalysis. researchgate.net Furthermore, zinc-based coordination polymers have been shown to be effective catalysts for tandem deacetalization–Knoevenagel condensation reactions under ultrasonic irradiation. mdpi.com These findings suggest that MOFs and CPs derived from this compound could serve as robust and recyclable heterogeneous catalysts.
The table below summarizes some catalytic applications of imidazole-related compounds, indicating potential areas of exploration for this compound.
| Catalyst Type | Imidazole-based Component | Reaction |
| Homogeneous Catalyst | CoCl2/3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromide | Sonogashira coupling |
| Heterogeneous Catalyst | Zn(II) Coordination Polymer | Deacetalization–Knoevenagel condensation |
This table highlights catalytic systems that could be adapted using this compound as a ligand or organocatalyst.
The development of catalysts based on this compound would align with the principles of green chemistry by promoting the use of efficient and potentially recyclable catalytic systems.
Advanced Methodologies for Studying this compound's Molecular Interactions in situ
To fully harness the potential of this compound in materials science and catalysis, a deep understanding of its molecular interactions is essential. Advanced in situ characterization techniques are crucial for probing these interactions under reaction conditions or within a material's framework.
Techniques such as in situ X-ray diffraction and spectroscopy can provide real-time information on the structural changes that occur during the formation of MOFs or during a catalytic reaction. For instance, temperature-dependent powder X-ray diffraction has been used to study the thermal stability and structural dynamics of coordination polymers. rsc.org
In the context of catalysis, in situ infrared (IR) spectroscopy can be employed to monitor the adsorption of reactants and the formation of intermediates on the surface of a catalyst derived from this compound. This information is invaluable for elucidating reaction mechanisms and optimizing catalyst performance.
Furthermore, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the local environment of the imidazole and hexyl amine moieties within a solid material, helping to understand host-guest interactions and the dynamics of the framework.
Interdisciplinary Research Frontiers for this compound in Chemical Biology and Materials Chemistry
The interface between chemical biology and materials chemistry presents exciting opportunities for the application of this compound. The imidazole moiety is a key component of many biological molecules, including the amino acid histidine, and plays a crucial role in enzyme catalysis and metal ion coordination in proteins.
The structural similarity of this compound to biological motifs could be exploited in the design of biomimetic materials. For example, MOFs constructed from this ligand could be designed to mimic the active sites of metalloenzymes, leading to highly selective and efficient catalysts for biochemical reactions. The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol as a precursor for biomimetic chelating ligands underscores the interest in this area. nih.gov
In the realm of drug delivery, MOFs based on this compound could be designed to encapsulate and release therapeutic agents. The biocompatibility of the imidazole core and the potential for tuning the properties of the MOF make this an attractive avenue of research.
The hexyl amine chain could also be utilized for surface functionalization of materials, such as nanoparticles or polymers, to impart specific biological recognition properties. This could lead to the development of new diagnostic tools or targeted therapeutic systems. The journey from the synthesis of related benzimidazole (B57391) derivatives for potential anti-HCV activity to the development of functional materials illustrates the broad scope of imidazole chemistry. ijrpc.com
Q & A
Q. What are the standard synthetic routes for Hexyl(1H-imidazol-2-ylmethyl)amine, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are synthesized by refluxing precursors like 2-aminophenol with imidazole carboxaldehydes in methanol, catalyzed by glacial acetic acid (e.g., 61% yield achieved in similar ligand syntheses) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.
Table 1 : Representative Reaction Conditions from Literature
| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-aminophenol | Methanol | Acetic acid | 80 | 61 | |
| Benzimidazole derivatives | DMF | – | 120 | 75–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm structural integrity (e.g., imidazole proton signals at δ 6.35–8.32 ppm in DMSO-d) .
- IR Spectroscopy : Stretching vibrations for amine (-NH, ~3300 cm) and imidazole (C=N, ~1600 cm) groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks for related compounds in ).
Q. What are the primary research applications of this compound in drug discovery?
- Methodological Answer : The compound’s imidazole moiety enables interactions with biological targets:
- GPCR Modulation : Benzimidazole derivatives act as allosteric modulators for CNS disorders .
- Anticancer Agents : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole groups show cytotoxic activity .
- Fluorescent Probes : Triphenylamine-imidazole hybrids are used in bioimaging due to strong fluorescence .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) model:
- Electron Density Distribution : Exact-exchange terms improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions for reaction optimization .
Q. How do researchers resolve contradictions in experimental vs. computational data for imidazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Incomplete Basis Sets : Use larger basis sets (e.g., 6-311++G**) to refine orbital overlap .
- Empirical Adjustments : Semiempirical functionals (e.g., Colle-Salvetti correlation-energy formula) reduce errors in correlation energies to <5% .
- Experimental Validation : Cross-check NMR chemical shifts and IR bands with computed spectra .
Q. What strategies improve the stability and bioavailability of this compound in pharmaceutical formulations?
- Methodological Answer :
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride) .
- Prodrug Design : Esterification or carbamate protection (e.g., tert-butyl N-(imidazol-2-ylmethyl)carbamate) improves metabolic stability .
- Nanocarrier Systems : Liposomal encapsulation reduces degradation and enhances tissue targeting .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
